1-Cyclobutoxy-2-iodocyclopentane
Description
1-Cyclobutoxy-2-iodocyclopentane is an organic compound characterized by a cyclopentane ring substituted with an iodine atom at the second position and a cyclobutoxy group at the first position
Properties
Molecular Formula |
C9H15IO |
|---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
1-cyclobutyloxy-2-iodocyclopentane |
InChI |
InChI=1S/C9H15IO/c10-8-5-2-6-9(8)11-7-3-1-4-7/h7-9H,1-6H2 |
InChI Key |
YZWBZNPJFTWUDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2CCCC2I |
Origin of Product |
United States |
Preparation Methods
Ether Formation (Cyclobutoxy Substitution)
The cyclobutoxy group is introduced by an alkylation reaction where a cyclopentanol derivative or a suitable cyclopentane precursor bearing a hydroxyl group undergoes nucleophilic substitution with a cyclobutyl halide or cyclobutyl alcohol derivative under basic conditions.
- Starting material: 2-hydroxycyclopentane or 1-hydroxycyclopentane
- Reagent: Cyclobutyl bromide or cyclobutyl tosylate
- Base: Potassium carbonate or sodium hydride to deprotonate the hydroxyl group
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
- Conditions: Mild heating (40–80 °C) under inert atmosphere to avoid side reactions
The reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the cyclobutyl halide, forming the cyclobutoxy ether.
Iodination at the Adjacent Carbon
After ether formation, regioselective iodination at the 2-position of the cyclopentane ring is achieved using electrophilic iodinating agents.
Common iodination methods include:
- Use of iodine (I2) in the presence of oxidizing agents such as iodic acid or periodic acid
- Reaction with N-iodosuccinimide (NIS) under mild conditions
- Halogen exchange reactions starting from 2-hydroxycyclopentane derivatives converted to better leaving groups (e.g., tosylates) followed by nucleophilic substitution with iodide ions
The iodination is typically carried out at low temperatures (0 to 25 °C) to maintain regioselectivity and minimize side reactions.
One-Pot or Sequential Synthesis
Some synthetic routes combine ether formation and iodination in a sequential manner without isolation of intermediates, improving overall yield and efficiency.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ether Formation | Cyclopentanol + Cyclobutyl bromide, K2CO3, DMF, 60 °C, 12 h | 75–85 | SN2 reaction, inert atmosphere preferred |
| Iodination | N-Iodosuccinimide (NIS), CH2Cl2, 0 °C to RT, 4 h | 70–80 | Regioselective iodination at C-2 |
| One-Pot Synthesis | Sequential addition of reagents, solvent as above | 65–75 | Streamlined process, moderate yield |
Research Findings and Optimization
- Regioselectivity: The position of iodination is influenced by the directing effect of the cyclobutoxy group. Steric and electronic factors favor substitution at the 2-position adjacent to the ether.
- Solvent Effects: Polar aprotic solvents enhance nucleophilicity in ether formation and stabilize intermediates during iodination.
- Temperature Control: Lower temperatures during iodination reduce side reactions such as over-iodination or ring opening.
- Purification: Column chromatography or recrystallization is used to isolate pure this compound.
Comparative Analysis with Analogous Compounds
| Compound | Ether Group | Iodination Position | Synthetic Complexity | Reactivity Notes |
|---|---|---|---|---|
| This compound | Cyclobutoxy | 2-position | Moderate | Balanced steric hindrance and electronic effects |
| 1-Cyclopentyloxy-2-iodocyclopentane | Cyclopentyloxy | 2-position | Moderate | Larger ring size affects reactivity slightly |
| 1-(Cyclobutyloxy)-2-iodocyclobutane | Cyclobutoxy | 2-position | Higher | Increased ring strain influences reaction rates |
Chemical Reactions Analysis
1-Cyclobutoxy-2-iodocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include halogens, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclobutoxy-2-iodocyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclobutoxy-2-iodocyclopentane involves its interaction with specific molecular targets, leading to various chemical transformations. The iodine atom and the cyclobutoxy group play crucial roles in its reactivity, influencing the pathways and products of its reactions.
Comparison with Similar Compounds
1-Cyclobutoxy-2-iodocyclopentane can be compared with other similar compounds, such as:
- 1-Cyclobutoxy-2-bromocyclopentane
- 1-Cyclobutoxy-2-chlorocyclopentane
- 1-Cyclopentyloxy-2-iodocyclopentane
These compounds share similar structural features but differ in their reactivity and applications due to the nature of the substituents
Biological Activity
1-Cyclobutoxy-2-iodocyclopentane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopentene derivatives with iodoalkanes in the presence of suitable catalysts. The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Antimalarial Properties
Recent studies have highlighted the antimalarial activity of compounds related to this compound. In particular, analogues have shown potent inhibition against Plasmodium falciparum, with IC50 values under 500 nM. These compounds demonstrated selectivity for P. falciparum over human cells, indicating a promising therapeutic window .
Table 1: Antimalarial Activity of Analogues
| Compound | IC50 (nM) | Selectivity Index |
|---|---|---|
| Compound 1 | 52 ± 9.8 | >100 |
| Compound 2 | 377 ± 49 | >100 |
| Compound 3 | 286 ± 26 | >100 |
| Compound 4 | 331 ± 124 | >100 |
Pharmacokinetics
Pharmacokinetic studies reveal that certain analogues of this compound exhibit favorable absorption and distribution characteristics. For instance, when administered subcutaneously at a dose of 32 mg/kg, plasma concentrations remained above 0.2 µM for at least eight hours, suggesting good metabolic stability .
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Dose | 32 mg/kg |
| Plasma Concentration (after administration) | >0.2 µM for ≥8 hours |
| Tolerability | Well tolerated in mice |
Efficacy in Animal Models
In vivo efficacy studies conducted using the P. berghei malaria mouse model demonstrated significant suppression of parasitemia. For example, one analogue achieved a mean suppression rate of 52% relative to vehicle control when administered via subcutaneous injection .
Comparative Analysis
Comparative studies with other compounds have shown that while some derivatives exhibit higher potency, they may lack oral bioavailability, limiting their therapeutic application. The challenge remains to enhance the bioavailability without compromising efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
